molecular formula C18H17NO4S B2495992 3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one CAS No. 895652-45-6

3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one

Cat. No.: B2495992
CAS No.: 895652-45-6
M. Wt: 343.4
InChI Key: ZNHQNYOOFNWNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

3-[(4-Ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one and its derivatives are often explored for their chemical synthesis pathways and characterization. For instance, the cyclization of certain sulfonyl compounds in the presence of bases leads to the formation of anilides of hydroxyquinolines, showcasing a method to synthesize structurally related compounds (Ukrainets et al., 2014). Such methodologies are crucial for developing novel compounds with potential applications in various fields of chemistry and pharmacology.

Catalysis

In the realm of catalysis, certain quinolinone derivatives are investigated for their roles as catalysts. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as an efficient catalyst for the synthesis of polyhydroquinoline derivatives, highlighting the potential use of quinolinone-related compounds in facilitating chemical reactions (Khaligh, 2014).

Material Science

In material science, quinolinone derivatives are explored for their utility in creating new materials with desirable properties. For instance, new electron transport materials based on the diphenylsulfone core with quinoline derivatives have been synthesized and characterized, displaying high triplet energy suitable for use in organic light-emitting diodes (OLEDs) (Jeon et al., 2014). Such research is pivotal for the advancement of electronic and photonic devices.

Nonlinear Optical Properties

Quinolinone derivatives are also of interest in the study of nonlinear optical properties. Compounds like 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium benzenesulfonates have been synthesized and characterized for their nonlinear optical absorption, suggesting their potential in optical limiting applications (Ruanwas et al., 2010). This line of research is crucial for the development of materials for optical devices and photonic technologies.

Molecular Sensing

In the context of molecular sensing, novel fluorescent probes based on quinolinone structures have been developed for the detection of specific molecules, such as DTT. These probes demonstrate rapid response and high selectivity, making them useful tools in biochemical and medical research (Sun et al., 2018).

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-23-13-5-7-14(8-6-13)24(21,22)17-11-19-16-9-4-12(2)10-15(16)18(17)20/h4-11H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHQNYOOFNWNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.